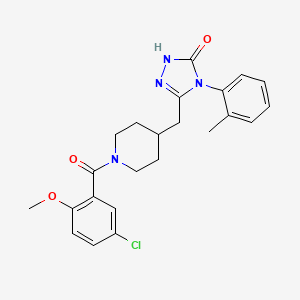

3-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Description

3-((1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a triazolone core linked to a piperidine moiety substituted with a 5-chloro-2-methoxybenzoyl group and an o-tolyl (2-methylphenyl) substituent . The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography, which is often performed using programs like SHELX .

Properties

IUPAC Name |

3-[[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c1-15-5-3-4-6-19(15)28-21(25-26-23(28)30)13-16-9-11-27(12-10-16)22(29)18-14-17(24)7-8-20(18)31-2/h3-8,14,16H,9-13H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSZPFYVMGMYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 389.84 g/mol. The structure includes a piperidine moiety, a chloro-substituted methoxybenzoyl group, and a triazole ring, which are pivotal for its biological activity.

Research indicates that compounds containing triazole rings often exhibit their biological effects through the following mechanisms:

- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in critical biological pathways. For instance, they can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi.

- Receptor Modulation : The piperidine component may interact with various receptors in the central nervous system or other tissues, influencing neurotransmitter systems.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives. For example, substituted triazoles have shown significant efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The specific compound under discussion has been tested against various pathogens:

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Low |

These results suggest that while the compound exhibits strong activity against certain bacteria, its antifungal properties may require further optimization.

Cytotoxicity

The cytotoxic effects of this compound have also been assessed against several cancer cell lines. Preliminary data indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings highlight its potential as an anticancer agent.

Case Studies

A recent study demonstrated the efficacy of this compound in an animal model of infection caused by Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load compared to untreated controls. This suggests potential for development into a therapeutic agent for bacterial infections.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocycle Variations

The triazolone ring in the target compound distinguishes it from structurally related heterocycles:

- Triazolone vs. Oxadiazole : Compounds like 4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride () replace the triazolone with an oxadiazole, which is more electron-deficient. This alters electronic properties and may reduce hydrogen-bonding capacity compared to triazolone derivatives.

- Triazolone vs.

Substituent Effects

Table 1: Key Substituent Comparisons

Pharmacological Activity Insights

- Triazolone derivatives are often explored as kinase inhibitors or protease antagonists due to their hydrogen-bonding capability.

- Piperidine-linked compounds (e.g., ) are common in CNS-targeting drugs, where the piperidine moiety enhances blood-brain barrier permeability.

- The 5-chloro-2-methoxybenzoyl group may confer selectivity toward enzymes like cyclooxygenase or cytochrome P450 isoforms, as seen in related benzoyl-substituted compounds .

Physicochemical Properties

Solubility and Stability

- The target compound’s chlorine and methoxy groups increase molecular weight and may reduce aqueous solubility compared to non-halogenated analogs (e.g., ).

- Crystal packing data from analogous compounds (e.g., monoclinic crystal system in ) suggest moderate stability under standard conditions .

Q & A

Q. What are the key synthetic steps for preparing the compound?

The synthesis typically involves:

- Coupling reactions between the piperidinyl and triazolone moieties.

- Cyclization to form the triazole ring, often using hydrazine derivatives .

- Functionalization of the 5-chloro-2-methoxybenzoyl group via nucleophilic acyl substitution. Methodological Insight : Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions. Use HPLC to monitor intermediate purity .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : Assign peaks for the piperidine methyl group (δ ~2.8–3.2 ppm) and triazolone protons (δ ~7.5–8.0 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the benzoyl and o-tolyl groups .

- X-ray crystallography : Resolve ambiguities in stereochemistry for the piperidine ring .

Advanced Research Questions

Q. How can synthetic routes be optimized for improved yield and scalability?

- Catalyst selection : Use cesium carbonate for efficient coupling of aromatic moieties .

- Solvent optimization : Replace DMF with ethanol to reduce toxicity while maintaining reaction efficiency .

- Purification : Employ gradient elution in HPLC to isolate high-purity intermediates (>98%) .

| Parameter | Optimized Condition | Yield Improvement |

|---|---|---|

| Catalyst | Cs₂CO₃ | 15–20% |

| Solvent | Ethanol | 10% |

| Reaction Temperature | 80°C | 5–8% |

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

- Variable temperature NMR : Probe dynamic conformational changes in the piperidine ring .

- DFT calculations : Compare theoretical and experimental chemical shifts to validate assignments .

- Isotopic labeling : Use ¹³C-labeled intermediates to track coupling positions .

Q. What strategies are effective for evaluating the compound’s biological activity?

- In vitro assays : Screen against kinase targets (e.g., PI3K/AKT pathway) using fluorescence polarization .

- In vivo models : Assess pharmacokinetics in rodent studies with LC-MS/MS quantification of plasma concentrations .

- Selectivity profiling : Compare IC₅₀ values against structurally related analogs to identify SAR trends .

Q. How should stability studies be designed under varying conditions?

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition above 150°C .

- pH-dependent hydrolysis : Conduct accelerated degradation studies in buffers (pH 1–13) with UPLC monitoring .

- Light sensitivity : Expose to UV-Vis radiation and track photodegradation via HPLC-MS .

Q. How can structure-activity relationships (SAR) explain conflicting bioactivity data?

- Substituent variation : Compare the 5-chloro-2-methoxybenzoyl group () with 3-chlorobenzoyl analogs () to assess electronic effects on target binding .

- Docking simulations : Model interactions with active sites (e.g., hydrophobic pockets) to rationalize potency differences .

Q. What approaches address contradictions in reported biological potency?

- Orthogonal assays : Validate target inhibition using both enzymatic (e.g., ADP-Glo™ kinase) and cell-based (e.g., proliferation) assays .

- Metabolite profiling : Identify active metabolites via hepatocyte incubation studies to clarify bioactivity sources .

Key Notes for Experimental Design

- Synthetic Challenges : The o-tolyl group may sterically hinder coupling reactions; pre-activation with Boc-protection can mitigate this .

- Data Reproducibility : Standardize solvent removal (e.g., rotary evaporation under reduced pressure) to prevent variability in intermediate purity .

- Advanced Characterization : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.